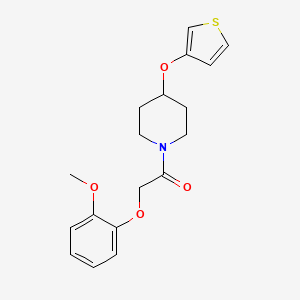
2-(2-Methoxyphenoxy)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound’s name suggests it’s an organic compound with functional groups like ether and ketone.
Synthesis Analysis
The synthesis would likely involve reactions that introduce the ether and ketone functional groups. This could involve reactions like Williamson ether synthesis or Friedel-Crafts acylation.Molecular Structure Analysis
The structure can be analyzed using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography.Chemical Reactions Analysis
This would involve studying how the compound reacts with various reagents, possibly under different conditions.Physical And Chemical Properties Analysis
This would involve determining properties like melting point, boiling point, solubility, etc.科学的研究の応用
Synthesis and Medicinal Applications
One of the primary applications of this compound class is in the synthesis of pharmaceutical agents. A related compound has been synthesized as part of the development of selective estrogen receptor modulators (SERMs), which have applications in treating conditions like osteoporosis and breast cancer. This synthesis approach demonstrates the compound's utility in creating potent bioactive molecules with significant therapeutic potential (Palkowitz et al., 1997).
Wound Healing Potential
Derivatives of this compound have been evaluated for their wound healing properties. A study showed significant wound healing activity in certain derivatives, indicating their potential use in treating wounds. This research points towards the application of these compounds in developing new treatments that accelerate the wound healing process and improve patient outcomes (Vinaya et al., 2009).
Corrosion Inhibition
In the field of material science, similar compounds have been studied for their corrosion inhibition properties. A study focused on the corrosion inhibition efficiency of certain Schiff bases for carbon steel in hydrochloric acid, showcasing how these compounds can be applied to protect metals from corrosion. This application is crucial in industrial processes and maintenance, highlighting the compound's versatility beyond biomedical research (Hegazy et al., 2012).
Antimicrobial and Antiallergy Activities
Research has also explored the antimicrobial and antiallergy activities of related compounds. For instance, certain piperidine derivatives were synthesized and showed potent antiallergy activity, indicating their potential use in developing antiallergy medications. Additionally, studies on Schiff bases derived from similar molecular structures have demonstrated antimicrobial activities, suggesting their application in combating microbial infections (Walsh et al., 1989).
Safety And Hazards
Safety data would likely come from material safety data sheets (MSDS), which might not be available if the compound is new or not widely studied.
将来の方向性
Future research could involve further studying the compound’s properties, potential uses, and safety profile.
Please consult with a chemical expert or refer to scientific literature for more accurate and detailed information. This is a general approach and might not apply entirely to your specific compound.
特性
IUPAC Name |
2-(2-methoxyphenoxy)-1-(4-thiophen-3-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-21-16-4-2-3-5-17(16)22-12-18(20)19-9-6-14(7-10-19)23-15-8-11-24-13-15/h2-5,8,11,13-14H,6-7,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNYVZJYOLVQPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCC(CC2)OC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenoxy)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

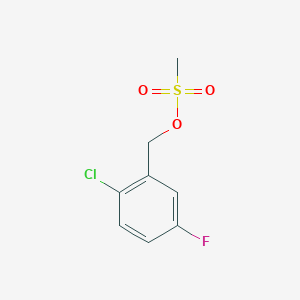
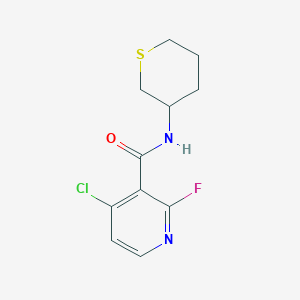
![2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2844369.png)
![2-[3-(Dimethylamino)piperidin-1-yl]-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B2844370.png)
![(3Z)-1-[(2,4-dichlorophenyl)methyl]-3-methoxyiminoindol-2-one](/img/structure/B2844371.png)
![N-[1-[3-(4-Fluorophenoxy)propyl]-5-methylpyrazol-3-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2844375.png)
![(1H-1,2,3-Benzotriazol-1-ylmethyl)[(methylsulfanyl)-(phenyl)methylidene]amine](/img/structure/B2844376.png)
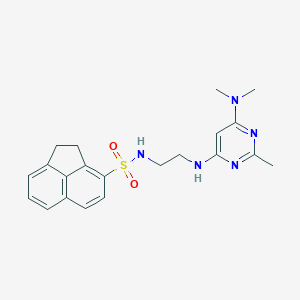
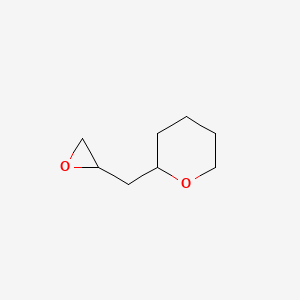
![(E)-N-[2-(3-Chloropyrazolo[1,5-a]pyrimidin-6-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2844380.png)
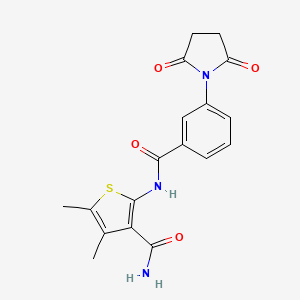
![N-[2-Hydroxy-1-(4-propan-2-ylphenyl)ethyl]prop-2-enamide](/img/structure/B2844388.png)
![N-(4-ethylphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2844389.png)
![4-(benzylsulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butanamide](/img/structure/B2844390.png)